2-(3,5-Di-tert-butylphenyl)ethanol
Overview
Description
2-(3,5-Di-tert-butylphenyl)ethanol is a chemical compound characterized by a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and an ethyl alcohol group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reduction of 2-(3,5-di-tert-butylphenyl)acetic acid or the Grignard reaction involving 3,5-di-tert-butylbenzene and ethyl magnesium bromide followed by hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation of the corresponding ketone or aldehyde derivatives. The reaction conditions involve high pressure and temperature, using catalysts such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Di-tert-butylphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reactions with halogens or other electrophiles under suitable conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
2-(3,5-Di-tert-butylphenyl)ethanol is utilized in various scientific research fields:
Chemistry: As an antioxidant in organic synthesis to prevent unwanted oxidation reactions.
Biology: In studies related to oxidative stress and aging.
Medicine: As a potential therapeutic agent due to its antioxidant properties.
Industry: In the production of polymers and coatings to enhance stability and longevity.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are related to cellular respiration and metabolic processes.
Comparison with Similar Compounds
Butylated hydroxytoluene (BHT)
Butylated hydroxyanisole (BHA)
3,5-Di-tert-butylphenol
Properties
IUPAC Name |
2-(3,5-ditert-butylphenyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-15(2,3)13-9-12(7-8-17)10-14(11-13)16(4,5)6/h9-11,17H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZUDPUPBDUULY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CCO)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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